molecular formula C8H10F2N2O B2674045 4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine CAS No. 2202245-55-2

4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine

Cat. No.: B2674045
CAS No.: 2202245-55-2
M. Wt: 188.178
InChI Key: MNMLRACPQFNHSY-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine is a chemical compound characterized by the presence of a difluoroethoxy group attached to a dimethylpyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine typically involves the reaction of 2,6-dimethylpyrimidine with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The difluoroethoxy group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, potentially inhibiting key enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(2,2-Difluoroethoxy)-2,6-dimethylpyrimidine
  • 4-(2,2-Difluoroethoxy)-2,6-dimethylpyridine
  • 4-(2,2-Difluoroethoxy)-2,6-dimethylbenzene

Comparison: Compared to similar compounds, this compound is unique due to its specific structural features, such as the presence of both difluoroethoxy and dimethyl groups on the pyrimidine ring. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and specific reactivity .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c1-5-3-8(12-6(2)11-5)13-4-7(9)10/h3,7H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMLRACPQFNHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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